molecular formula C23H23ClN6O5 B2886259 5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1116065-17-8

5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2886259
CAS RN: 1116065-17-8
M. Wt: 498.92
InChI Key: ZISSBOISDMVCQI-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23ClN6O5 and its molecular weight is 498.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various derivatives, which have potential antimicrobial activities. For instance, its analogs were used in the synthesis of 1,2,4-triazole derivatives and showed good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
  • Additionally, 5-amino-1,2,3-triazole-4-carboxylic acid, a related molecule, is a suitable candidate for preparing biologically active compounds based on the triazole scaffold. Its synthesis may involve the Dimroth rearrangement, a chemical reaction of importance in the modification of triazoles (Ferrini et al., 2015).

Biological Activity

  • Derivatives of this compound have been explored for their pharmacological activities. For example, triazole derivatives have shown inhibitory activity on eosinophilia, suggesting potential as novel antiasthmatic agents. Specifically, a 5-amino-3-(4-chlorophenyl) triazole derivative demonstrated significant inhibitory effects on eosinophil survival induced by interleukin-5 (Naito et al., 1996).

Synthesis of Related Compounds

  • The compound also plays a role in the synthesis of various structurally related molecules. For instance, its derivatives have been used in the synthesis of oxazole derivatives, which have shown promise in inhibiting blood platelet aggregation, a critical factor in cardiovascular health (Ozaki et al., 1983).
  • In another study, derivatives of 5-amino-1,2,3-triazole were synthesized, focusing on the modifications at different positions on the triazole ring, which is essential in understanding the chemical properties and potential applications of these compounds (Albert, 1970).

properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O5/c1-12-16(27-23(35-12)13-9-17(32-2)20(34-4)18(10-13)33-3)11-30-21(25)19(28-29-30)22(31)26-15-7-5-14(24)6-8-15/h5-10H,11,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISSBOISDMVCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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